![molecular formula C27H25FN2O2 B242482 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as Compound A, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A involves its interaction with various molecular targets, including the mitochondrial respiratory chain, the PI3K/Akt/mTOR signaling pathway, and the Nrf2/ARE signaling pathway. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. In addition, this compound A has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects, including anti-tumor, neuroprotective, anti-inflammatory, and antioxidant activities. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A for lab experiments is its high potency and specificity, allowing for precise targeting of molecular pathways. However, one limitation is its potential toxicity, which must be carefully monitored in in vitro and in vivo studies.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of novel delivery methods for this compound A, such as nanoparticles or liposomes, to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate the precise molecular mechanisms of action of this compound A and its potential therapeutic applications in various disease states.
Conclusion
In conclusion, this compound A is a synthetic chemical compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its high potency and specificity make it a promising candidate for further research, although its potential toxicity must be carefully monitored. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde, followed by the condensation of the resulting product with 1-methyl-2-phenylethylamine. The final step involves the cyclization of the intermediate product with phosgene to yield this compound A.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells, as well as inhibiting the growth and proliferation of cancer cells. In addition, this compound A has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C27H25FN2O2 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H25FN2O2/c1-18-10-9-15-23(20(18)3)29-17-25(31)30(24-14-8-7-13-22(24)28)26(27(29)32)19(2)16-21-11-5-4-6-12-21/h4-16,26H,17H2,1-3H3/b19-16+ |
Clé InChI |
XFGMPIODKJCJNQ-KNTRCKAVSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4F)C |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
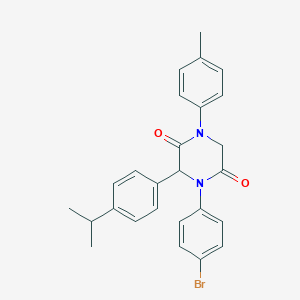
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
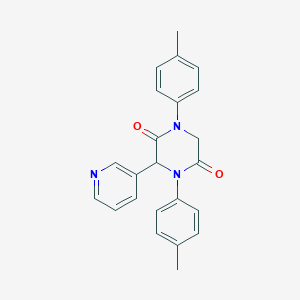
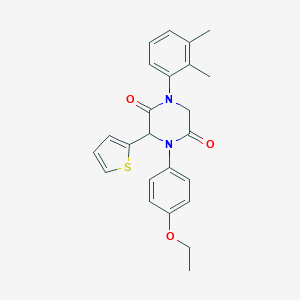
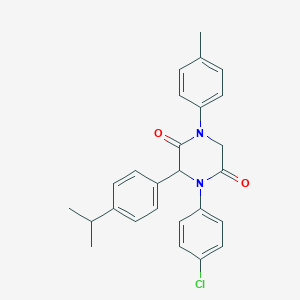


![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)

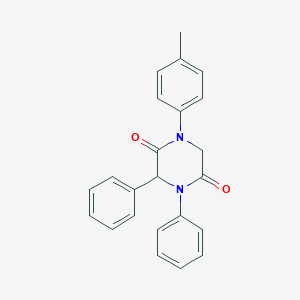
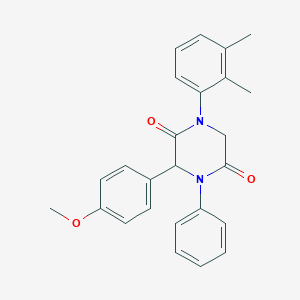
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
